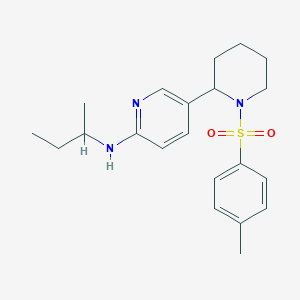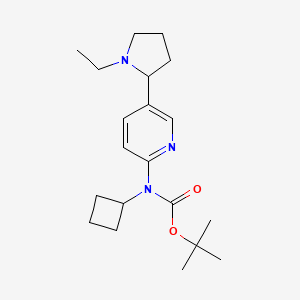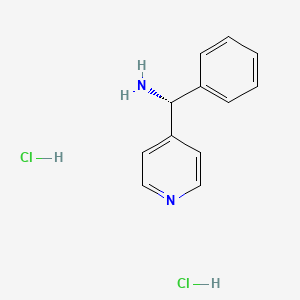
Biotin-PEG3-oxyamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-PEG3-oxyamine is a compound that combines biotin, a vitamin known for its role in cellular metabolism, with a polyethylene glycol (PEG) spacer and an oxyamine functional group. This compound is particularly useful in bioconjugation and labeling applications due to its ability to form stable oxime bonds with aldehydes and ketones .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG3-oxyamine typically involves the conjugation of biotin with a PEG spacer and an oxyamine group. The process begins with the activation of biotin, followed by the attachment of the PEG spacer through a series of chemical reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification techniques. The compound is typically produced as a solid or viscous liquid and stored at low temperatures to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions
Biotin-PEG3-oxyamine primarily undergoes biotinylation reactions, where it reacts with molecules containing free aldehydes or ketones to form stable oxime bonds. This reaction is highly specific and efficient, making it ideal for labeling and bioconjugation applications .
Common Reagents and Conditions
The most common reagents used in the reactions involving this compound include sodium periodate for the oxidation of carbohydrates and glycoproteins, and various aldehyde or ketone-containing molecules as targets for biotinylation. The reactions are typically carried out under mild conditions to preserve the integrity of the target molecules .
Major Products
The major products formed from the reactions involving this compound are biotinylated molecules, which can be used in various biochemical and analytical applications. These products are highly stable and retain the biological activity of the original molecules .
Wissenschaftliche Forschungsanwendungen
Biotin-PEG3-oxyamine has a wide range of applications in scientific research:
Chemistry: Used in bioconjugation and labeling of molecules for analytical and preparative purposes.
Biology: Employed in the labeling of carbohydrates, glycoproteins, and other biomolecules for detection and purification.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of biotinylated products for various industrial processes.
Wirkmechanismus
The mechanism of action of Biotin-PEG3-oxyamine involves the formation of stable oxime bonds with aldehyde or ketone groups on target molecules. This reaction is facilitated by the oxyamine group, which reacts specifically with the carbonyl groups to form a stable linkage. The PEG spacer enhances the solubility and accessibility of the biotin moiety, allowing for efficient binding to avidin or streptavidin .
Vergleich Mit ähnlichen Verbindungen
Biotin-PEG3-oxyamine is unique due to its combination of biotin, PEG spacer, and oxyamine group. Similar compounds include:
Biotin-PEG2-oxyamine: Shorter PEG spacer, which may affect solubility and binding efficiency.
Biotin-PEG4-oxyamine: Longer PEG spacer, providing greater flexibility and solubility.
Biotin-PEG3-NH2: Contains an amine group instead of oxyamine, used for different types of bioconjugation reactions.
This compound stands out due to its optimal balance of solubility, stability, and reactivity, making it a versatile tool in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C18H34N4O6S |
|---|---|
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C18H34N4O6S/c19-28-12-11-27-10-9-26-8-7-25-6-5-20-16(23)4-2-1-3-15-17-14(13-29-15)21-18(24)22-17/h14-15,17H,1-13,19H2,(H,20,23)(H2,21,22,24) |
InChI-Schlüssel |
OLCOSDGJNTXSBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCON)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine](/img/structure/B11825452.png)
![(1R,2S,5R,6R)-3,7-dioxabicyclo[4.1.0]heptane-2,5-diol](/img/structure/B11825457.png)



![2-[3-[5-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B11825474.png)
![(2R,3'aS,7'aR)-1'-benzyl-1',2',3'a,6',7',7'a-hexahydrospiro[aziridine-2,3'-indole]](/img/structure/B11825477.png)

![4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11825490.png)





